1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea
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Overview
Description
- The pyrrolidinone intermediate is reacted with an isocyanate derivative to introduce the urea functionality.
- This step often requires controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to scale up the process. This includes:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Pyrrolidinone Ring:
- Starting with 3,4-dimethylbenzaldehyde, a condensation reaction with an appropriate amine forms the intermediate Schiff base.
- Cyclization of the Schiff base under acidic conditions yields the pyrrolidinone ring.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced alcohol derivatives.
- Substituted urea compounds with varied alkyl or aryl groups.
Scientific Research Applications
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-(pyrrolidin-2-yl)urea: Shares structural similarities but lacks the oxopyrrolidinone ring.
1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(methyl)urea: Similar structure but with different substituents on the urea moiety.
Uniqueness:
- The presence of both the pyrrolidinone ring and the urea moiety in 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((1-ethylpyrrolidin-2-yl)methyl)urea provides unique chemical properties and biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(1-ethylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-23-9-5-6-18(23)12-21-20(26)22-16-11-19(25)24(13-16)17-8-7-14(2)15(3)10-17/h7-8,10,16,18H,4-6,9,11-13H2,1-3H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGKANATMRUCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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